molecular formula C15H22N6O2 B2893815 7-Hexyl-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 1798530-89-8

7-Hexyl-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No.: B2893815
CAS No.: 1798530-89-8
M. Wt: 318.381
InChI Key: WUNFFAZALCNBFB-UHFFFAOYSA-N
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Description

7-Hexyl-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione is a complex organic compound with a molecular formula of C₁₄H₂₄N₆O₂

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hexyl-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione typically involves multiple steps, starting with the formation of the purine core. One common synthetic route includes the condensation of hexylamine with a suitable purine derivative under controlled conditions. The reaction is often carried out in the presence of a strong base, such as sodium ethoxide, and requires heating to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route to achieve higher yields and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 7-Hexyl-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and exploring its reactivity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are often used in further research and development.

Scientific Research Applications

Chemistry: In chemistry, 7-Hexyl-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione serves as a versatile intermediate for synthesizing other complex molecules

Biology: In biological research, this compound has been studied for its potential biological activity. It may interact with specific enzymes or receptors, leading to the development of new therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to modulate biological pathways makes it a candidate for developing treatments for various diseases.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism by which 7-Hexyl-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 7,9-Dimethyl-1,4-dihydro [1,2,4]triazino [3,4-f]purine-6,8 (7H,9H)-dione

  • 3,9-Dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione

Uniqueness: 7-Hexyl-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione stands out due to its hexyl group, which imparts unique chemical and physical properties compared to similar compounds

Properties

IUPAC Name

7-hexyl-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O2/c1-4-5-6-7-8-20-13(22)11-12(19(3)15(20)23)16-14-18-17-10(2)9-21(11)14/h4-9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNFFAZALCNBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C(=O)C2=C(N=C3N2CC(=NN3)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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